molecular formula C28H26N2O5 B2445687 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 897624-63-4

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2445687
CAS RN: 897624-63-4
M. Wt: 470.525
InChI Key: IUVUFCOUXYAYTB-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide, also known as BEQA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoline-based compounds and exhibits potential therapeutic properties.

Scientific Research Applications

Synthesis and Characterization

The development of efficient synthetic routes for quinoline derivatives is a significant focus area. For instance, Mao et al. (2012) describe an improved synthetic process for a chloro-cyano-ethoxyquinolinyl acetamide, highlighting a cost-effective method for large-scale operations (Mao et al., 2012). Similarly, Lu and He (2012) explored the one-step synthesis and X-ray analysis of benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-ones, providing valuable data on the structural aspects of isomeric compounds through NMR and crystallography (Lu & He, 2012).

Structural Aspects and Properties

Research by Karmakar et al. (2007) on amide-containing isoquinoline derivatives reveals insights into the structural aspects and the interaction with various acids to form salts and inclusion compounds, emphasizing the influence of molecular interactions on structural stabilization and fluorescence properties (Karmakar, Sarma, & Baruah, 2007).

Potential Biological Activities

Studies on quinoline derivatives often explore their biological activities. Sharada et al. (1987) investigated the antifertility, analgesic, and anti-inflammatory activities of furoquinolines, a related class of compounds, indicating the potential pharmacological relevance of quinoline derivatives (Sharada, Ratna, & Rao, 1987). Another study by Al-Suwaidan et al. (2016) on benzyl-substituted quinazolinones demonstrated significant in vitro antitumor activity, suggesting the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016).

properties

IUPAC Name

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-3-34-21-12-10-20(11-13-21)29-26(31)18-30-17-24(27(32)19-8-6-5-7-9-19)28(33)23-16-22(35-4-2)14-15-25(23)30/h5-17H,3-4,18H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVUFCOUXYAYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OCC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide

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